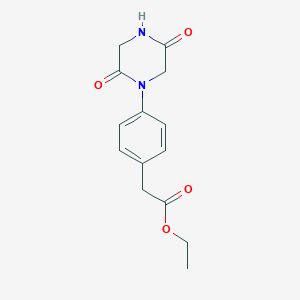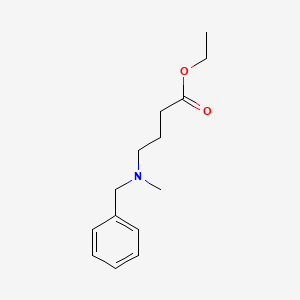
Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate is an organic compound that features a complex aromatic structure It contains a bromine atom, a fluorine atom, and an amino group attached to a benzyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzoic acid and 2-amino-5-fluorobenzyl alcohol.
Esterification: The carboxylic acid group of 3-bromo-4-hydroxybenzoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-hydroxybenzoate.
Etherification: The hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is then reacted with 2-amino-5-fluorobenzyl alcohol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Aryl or vinyl-substituted derivatives.
科学的研究の応用
Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Methyl 3-((2-amino-5-chlorobenzyl)oxy)-4-bromobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-((2-amino-5-methylbenzyl)oxy)-4-bromobenzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in Methyl 3-((2-amino-5-fluorobenzyl)oxy)-4-bromobenzoate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated or methylated analogs.
- Fluorine’s high electronegativity can influence the compound’s binding affinity to biological targets, potentially enhancing its efficacy in medicinal applications.
特性
IUPAC Name |
methyl 3-[(2-amino-5-fluorophenyl)methoxy]-4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-15(19)9-2-4-12(16)14(7-9)21-8-10-6-11(17)3-5-13(10)18/h2-7H,8,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNGMVUYPNMAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCC2=C(C=CC(=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076330.png)


![6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B8076360.png)

![6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B8076369.png)
![7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine](/img/structure/B8076377.png)




![2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride](/img/structure/B8076415.png)


